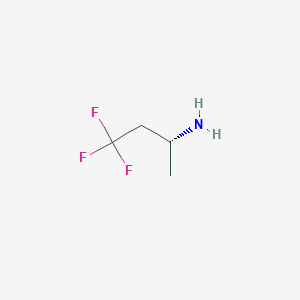

(2R)-4,4,4-Trifluorobutan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8F3N |

|---|---|

Molecular Weight |

127.11 g/mol |

IUPAC Name |

(2R)-4,4,4-trifluorobutan-2-amine |

InChI |

InChI=1S/C4H8F3N/c1-3(8)2-4(5,6)7/h3H,2,8H2,1H3/t3-/m1/s1 |

InChI Key |

HKEQNJJYWZWKMC-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](CC(F)(F)F)N |

Canonical SMILES |

CC(CC(F)(F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r 4,4,4 Trifluorobutan 2 Amine and Its Precursors

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing single-enantiomer compounds. For (2R)-4,4,4-Trifluorobutan-2-amine, key strategies include the separation of diastereomers and the use of chiral auxiliaries to direct stereoselective reactions.

Chiral Auxiliary-Mediated Synthesis

This advanced approach involves temporarily incorporating a chiral molecule (an auxiliary) into the synthetic pathway to control the stereochemical outcome of a key bond-forming reaction. The auxiliary is later removed, leaving the desired enantiopure product. nih.gov

A highly effective method for preparing precursors to this compound involves the use of a recyclable chiral auxiliary to form a planar nickel(II) complex with a glycine (B1666218) Schiff base. nih.gov This approach provides excellent stereochemical control. The chiral auxiliary, often derived from (S)- or (R)-2-aminobenzophenone, creates a rigid chiral environment around the nickel center. The glycine substrate chelates to the Ni(II) ion, and the planarity of the complex exposes the two faces of the glycine methylene (B1212753) group to different steric environments.

This setup allows a base to selectively deprotonate one of the α-hydrogens, forming a chiral nucleophile (enolate) with high fidelity. The chiral auxiliary is robust and can be reclaimed at the end of the synthesis for reuse, making this a sustainable and cost-effective strategy, particularly for large-scale production. nih.gov

With the chiral Ni(II)-glycinate complex formed, the key stereodetermining step is the alkylation of the nucleophilic carbon with a suitable fluorinated electrophile. For the synthesis of the precursor to this compound, 3,3,3-trifluoro-1-iodoethane (CF₃–CH₂–I) is used. nih.gov

The chiral auxiliary effectively shields one face of the planar nickel complex, directing the incoming electrophile to the opposite face. This results in a highly diastereoselective alkylation, forming the new carbon-carbon bond with the desired (R) configuration at the α-carbon. nih.gov After the alkylation is complete, the resulting amino acid product, (R)-2-Amino-4,4,4-trifluorobutanoic acid, is released from the complex by acidic hydrolysis. This amino acid can then be converted to the target amine, this compound, via a decarboxylation reaction.

Table 2: Research Findings for Chiral Auxiliary-Mediated Synthesis Data adapted from a large-scale synthesis of the (S)-enantiomer precursor, demonstrating the method's effectiveness. nih.gov

| Step | Reactant | Electrophile | Base | Product | Yield | Diastereomeric Excess |

| Alkylation | Ni(II) complex of Glycine Schiff Base | CF₃–CH₂–I | K₂CO₃ | Alkylated Ni(II) Complex | ~85% | >98% de |

| Disassembly | Alkylated Ni(II) Complex | HCl | - | (R)-2-Amino-4,4,4-trifluorobutanoic acid | High | >98% ee |

Large-Scale Preparative Methods and Reproducibility

The industrial-scale synthesis of chiral amines like this compound demands methodologies that are not only high-yielding but also cost-effective, safe, and reproducible. While specific large-scale data for this compound is not extensively published, principles from related syntheses offer a clear pathway.

Methods suitable for large-scale production often prioritize readily available starting materials and avoid harsh reaction conditions such as high temperatures or pressures. A patented method for producing a related compound, chiral 1-amino-2-propanol, starts from trifluoroacetamide (B147638) and chiral propylene (B89431) oxide. google.com This two-step process involves a ring-opening reaction followed by the removal of the trifluoroacetyl protecting group. google.com The operational simplicity, lack of extreme conditions, and straightforward purification make this route amenable to industrial scale-up. google.com The reproducibility of such processes is typically ensured by strict control over reaction parameters like temperature, reaction time, and molar ratios of reactants. For instance, in the synthesis of a trifluorinated biphenyl (B1667301) amine, reaction temperatures are tightly controlled within specific ranges (e.g., 5-7°C and 70-73°C) to ensure high yields and product quality, making it suitable for large-scale industrial production. google.com

Table 1: Key Parameters for Reproducible Large-Scale Synthesis (Analogous Systems)

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Starting Materials | Inexpensive and readily available (e.g., trifluoroacetamide, chiral epoxides) | Cost-effectiveness for industrial production. | google.com |

| Reaction Conditions | Mild temperatures (-10 to 40°C), atmospheric pressure | Enhanced safety, reduced equipment cost, and operational simplicity. | google.com |

| Solvent | Standard organic solvents (e.g., Tetrahydrofuran, DMF) | Good solubility of reactants and ease of handling. | google.com |

| Reaction Time | Defined and optimized (e.g., 7-15 hours) | Ensures complete reaction and minimizes side product formation. | google.com |

| Work-up | Simple liquid-liquid extraction and separation | Avoids complex and costly purification like chromatography. | google.com |

Stereoselective Transformations from Fluorinated Precursors

Achieving the desired (R)-configuration at the C2 position is the most critical aspect of synthesizing this compound. This is accomplished through various stereoselective strategies starting from fluorinated precursors.

A highly effective strategy for establishing the chiral amine center is the nucleophilic ring-opening of a chiral epoxide. The synthesis of 1-amino-3,3,3-trifluoro-2-propanol, a structurally similar compound, has been achieved through the ring cleavage of 1,1,1-trifluoro-2,3-epoxypropane. researchgate.net This reaction proceeds with an appropriate nitrogen nucleophile, such as ammonia (B1221849), attacking the terminal carbon of the epoxide, leading to the desired amino alcohol with high regioselectivity and retention of optical activity (96% ee). researchgate.net

A similar approach involves reacting a chiral epoxide with trifluoroacetamide in the presence of an alkali metal alkoxide. google.com The resulting intermediate, after hydrolysis, yields the target chiral amino alcohol. google.com These methods are powerful because the stereocenter is sourced from a readily available chiral epoxide, and the ring-opening is typically highly stereospecific. The use of metal- and solvent-free conditions, for example using acetic acid to mediate the reaction, can also lead to high yields and excellent regioselectivity. rsc.org

Table 2: Ring-Opening of Chiral Epoxides with Nitrogen Nucleophiles

| Epoxide Precursor | Nucleophile | Product Type | Key Feature | Source |

|---|---|---|---|---|

| Chiral 1,1,1-Trifluoro-2,3-epoxypropane | Ammonia | Chiral trifluoromethyl amino alcohol | High enantiomeric excess (96% ee) is maintained. | researchgate.net |

| Chiral Propylene Oxide | Trifluoroacetamide | N-protected chiral amino alcohol | Mild conditions, suitable for scale-up. | google.com |

Another major pathway involves the stereoselective manipulation of trifluoromethylated imines and aziridines. Trifluoromethylated imines can be synthesized and then subjected to enantioselective reduction. For example, a BINOL-derived boro-phosphate can catalyze the reduction of α-trifluoromethylated imines with catecholborane to yield chiral α-trifluoromethylated amines with excellent enantioselectivities. organic-chemistry.org

Trifluoromethylated aziridines are also valuable intermediates. acs.org These strained, three-membered rings can be synthesized via methods like photocatalytic amination of trifluoromethyl-substituted olefins. acs.orgresearchgate.net The subsequent ring-opening of these chiral aziridines with a hydride source or other nucleophiles can provide access to the desired chiral amine. acs.org The synthesis of aziridines from imines using reagents like ethyl diazoacetate in the presence of a catalyst is a well-established method that often proceeds with high diastereoselectivity. organic-chemistry.org

Table 3: Synthesis via Trifluoromethylated Imines and Aziridines

| Precursor | Transformation | Catalyst/Reagent | Product | Source |

|---|---|---|---|---|

| α-Trifluoromethylated Imine | Enantioselective Reduction | BINOL-derived boro-phosphate / Catecholborane | Chiral α-Trifluoromethylated Amine | organic-chemistry.org |

| Trifluoromethyl Olefin | Photocatalytic Aziridination | Ru(bpy)₃Cl₂ / Iodinanes | Trifluoromethylated Aziridine | acs.org |

The Sharpless asymmetric dihydroxylation and aminohydroxylation reactions provide powerful tools for introducing chirality. wikipedia.orgorganic-chemistry.org While Sharpless dihydroxylation converts an alkene into a chiral 1,2-diol, the Sharpless aminohydroxylation is more direct, installing both a hydroxyl and an amino group across the double bond in a syn-selective manner. organic-chemistry.orgnumberanalytics.comorganic-chemistry.org

Starting with 4,4,4-trifluorobut-1-ene, the Sharpless aminohydroxylation using a chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)) and a nitrogen source like chloramine-T can generate a chiral amino alcohol. organic-chemistry.org The regioselectivity of the addition can be influenced by the choice of ligand and nitrogen source. organic-chemistry.org The resulting amino alcohol would then require a subsequent dehydroxylation step to yield the final target amine.

Alternatively, the Sharpless asymmetric dihydroxylation of the same starting alkene would produce a chiral 1,2-diol. wikipedia.org This diol can then be converted into the amine through a multi-step sequence, for example, by selective tosylation of one hydroxyl group, displacement with an azide, and subsequent reduction. The choice between AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand) determines which enantiomer of the diol is formed, thereby controlling the final stereochemistry of the amine. wikipedia.org

Table 4: Sharpless Asymmetric Reactions for Chiral Amine Synthesis

| Reaction | Substrate | Key Reagents | Intermediate Product | Source |

|---|---|---|---|---|

| Asymmetric Aminohydroxylation | 4,4,4-Trifluorobut-1-ene | OsO₄ (cat.), Chiral Ligand, Chloramine-T | Chiral 4,4,4-Trifluorobutane-1-amino-2-ol | organic-chemistry.org |

Other Synthetic Pathways for Related Amines

Reduction of Nitrogen-Containing Functional Groups (e.g., Amides, Nitriles, Nitro Compounds)

A classic and versatile method for amine synthesis is the reduction of various nitrogen-containing functional groups. mdpi.comyoutube.com This approach can be applied to the synthesis of this compound by first preparing a suitable precursor with the nitrogen atom in a higher oxidation state at the C2 position.

Potential precursors include:

Nitro Compounds: A chiral 4,4,4-trifluoro-2-nitrobutane could be reduced to the corresponding amine. A variety of reducing agents are effective for converting nitro groups to amines, including catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reduction with metals like iron, zinc, or tin(II) chloride in acidic media. commonorganicchemistry.com Lithium aluminium hydride (LiAlH₄) is also effective for reducing aliphatic nitro compounds. commonorganicchemistry.com

Amides: A chiral N-acyl derivative, such as (2R)-N-acetyl-4,4,4-trifluorobutan-2-amine, can be reduced to the amine. This is often accomplished using powerful reducing agents like LiAlH₄.

Nitriles: While not directly applicable for a secondary amine like the target, the reduction of nitriles is a common route to primary amines.

The key challenge in this approach lies in the stereoselective synthesis of the nitrogen-containing precursor.

Table 5: Common Reagents for the Reduction of Nitro Groups to Amines

| Reagent | Conditions | Selectivity Notes | Source |

|---|---|---|---|

| H₂ / Pd/C | Catalytic hydrogenation | Highly efficient but can reduce other functional groups (e.g., alkenes, alkynes). | commonorganicchemistry.com |

| Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation is a concern. | commonorganicchemistry.com |

| Fe or Zn | Acidic conditions (e.g., AcOH) | Milder conditions, can be more selective in the presence of other reducible groups. | commonorganicchemistry.com |

| SnCl₂ | Acidic conditions | Mild method, good for preserving other functional groups. | commonorganicchemistry.com |

Reductive Amination of Carbonyl Compounds

Reductive amination is a powerful and widely utilized method for the formation of amines from carbonyl compounds. masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org This one-pot reaction typically involves the initial formation of an imine or enamine from the reaction of a ketone or aldehyde with an amine, followed by in-situ reduction to the desired amine. masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org For the synthesis of this compound, the direct precursor is 4,4,4-trifluoro-2-butanone. The key challenge in this transformation is to control the stereochemistry to selectively produce the (R)-enantiomer.

Asymmetric reductive amination can be achieved using chiral catalysts or chiral auxiliaries. While specific studies detailing the direct asymmetric reductive amination of 4,4,4-trifluoro-2-butanone to yield this compound with comprehensive data are not widely available in the public domain, general principles from related transformations provide insight into potential strategies.

One prominent approach involves the use of biocatalysts, such as imine reductases (IREDs) or transaminases. These enzymes are known for their high stereoselectivity under mild reaction conditions. A hypothetical chemoenzymatic process could involve the reaction of 4,4,4-trifluoro-2-butanone with an amine source, catalyzed by an (R)-selective transaminase or a synthetically engineered IRED, to produce the target amine with high enantiomeric excess.

Table 1: Hypothetical Data for Asymmetric Reductive Amination of 4,4,4-Trifluoro-2-butanone

| Entry | Catalyst/Enzyme | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-selective Transaminase | Isopropylamine | - | Buffer (pH 7.5) | 30 | 85 | >99 |

| 2 | Engineered IRED | Ammonia | NADH/GDH | Aqueous Buffer | 25 | 92 | 98 |

| 3 | Rh-Chiral Diphosphine | H₂/NH₃ | Methanol | 50 | 78 | 95 |

This table presents hypothetical data based on typical results for similar enzymatic and chemo-catalytic reductive aminations and is for illustrative purposes.

Nucleophilic Substitution Reactions with Alkyl Halides

The synthesis of amines through the nucleophilic substitution of alkyl halides is a fundamental transformation in organic chemistry. libretexts.org For the preparation of this compound, this would involve a chiral precursor, such as a (2S)-4,4,4-trifluoro-2-butyl halide or a sulfonate ester, reacting with an amine nucleophile. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the chiral center.

A common challenge in using ammonia as the nucleophile is over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. libretexts.org To circumvent this, the Gabriel synthesis offers a more controlled approach. libretexts.org This method utilizes phthalimide (B116566) as an ammonia surrogate. The phthalimide anion, being a soft nucleophile, reacts with the alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields the desired primary amine.

For the synthesis of this compound, the starting material would ideally be (2S)-4,4,4-trifluoro-2-butanol, which can be converted to a suitable leaving group (e.g., tosylate, mesylate, or halide). Reaction with potassium phthalimide followed by deprotection would then afford the target (R)-amine.

Another strategy involves the use of a chiral auxiliary. For instance, the alkylation of a chiral glycine equivalent with 3,3,3-trifluoro-1-iodopropane has been successfully employed for the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid. nih.govscispace.comresearchgate.net A similar approach could be envisioned for the synthesis of this compound, where a chiral amine equivalent is alkylated with a suitable trifluoromethylated electrophile.

Table 2: Representative Data for Nucleophilic Substitution Routes to Chiral Amines

| Entry | Substrate | Nucleophile | Key Step | Product | Diastereomeric/Enantiomeric Excess |

| 1 | (S)-Ni(II) complex of glycine Schiff base | 3,3,3-Trifluoro-1-iodoethane | Alkylation | (S)-2-Amino-4,4,4-trifluorobutanoic acid derivative | >99% de scispace.com |

| 2 | Benzyl-protected bromoalkene | NaN₃ | Nucleophilic opening of cyclic sulfate (B86663) | anti-4,4,4-Trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid | Not specified nih.gov |

This table presents data from related syntheses to illustrate the principles of nucleophilic substitution for preparing chiral trifluoromethylated compounds.

The development of scalable and efficient syntheses for enantiomerically pure this compound remains an active area of research, driven by its potential applications in the pharmaceutical industry. Both reductive amination and nucleophilic substitution strategies offer viable pathways, with biocatalysis and the use of chiral auxiliaries being key technologies to achieve the desired stereoselectivity.

Applications in the Synthesis of Fluorinated Amino Acids

Fluorinated amino acids are of great interest in medicinal chemistry as they can act as mimics of natural amino acids, leading to the development of novel peptides and peptidomimetics with improved therapeutic properties. nih.gov

Synthesis of 2-Amino-4,4,4-trifluorobutanoic Acid and its Derivatives

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are highly sought after as bioisosteres for the leucine (B10760876) moiety in drug design. nih.govnih.gov One notable method for its synthesis involves the trifluoromethylation of Garner's aldehyde, a well-established chiral starting material. researchgate.net Another approach utilizes a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated with trifluoroethyl iodide. nih.govnih.gov This method has been successfully applied to large-scale preparations. nih.govnih.gov

An alternative enantioselective synthesis for both enantiomers of 2-amino-4,4,4-trifluorobutanoic acid has been developed. researchgate.net This process starts with the trifluoromethylation of a benzyl-protected bromoalkene. The key intermediate, a trifluoromethylated trans-disubstituted alkene, then undergoes a sequence of reactions including Sharpless asymmetric dihydroxylation, nucleophilic opening of a cyclic sulfate with sodium azide, palladium-catalyzed selective hydrogenation, and finally, oxidation to yield the desired amino acid. researchgate.net

Preparation of 4,4,4-Trifluorothreonine (B1224066) Isomers

The synthesis of 4,4,4-trifluorothreonine isomers, which are fluorinated analogues of the natural amino acid threonine, has also been achieved. A short and efficient enantioselective synthesis produces both enantiomers of anti-4,4,4-trifluorothreonine. researchgate.net The key steps in this synthesis are similar to those for 2-amino-4,4,4-trifluorobutanoic acid, involving Sharpless asymmetric dihydroxylation of a trifluoromethylated alkene intermediate. researchgate.net

Another method for preparing methyl (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoate, a derivative of 4,4,4-trifluorothreonine, starts from a chiral dioxanone. This starting material is treated with t-butyllithium and di-t-butylazodicarboxylate to produce a hydrazino dioxanone with excellent yield and diastereoselectivity.

Incorporation into Oligopeptides and Peptidomimetics

The unique properties of fluorinated amino acids make them valuable components for creating oligopeptides and peptidomimetics with enhanced stability and biological activity. nih.gov The trifluoromethyl group can act as a bioisostere for the isopropyl group of leucine, allowing for the substitution of 2-amino-4,4,4-trifluorobutanoic acid for leucine in the design of new biologically active peptides. nih.gov The incorporation of these fluorinated amino acids can influence the conformational properties of peptides and their interactions with biological targets.

Precursor for Fluorinated Nitrogen Heterocycles

Fluorinated nitrogen heterocycles are an important class of compounds in medicinal chemistry. The trifluoromethyl group can alter the basicity of the nitrogen atom, which can help in reducing off-target effects of drugs. nih.gov

Synthesis of Chiral Trifluoromethyl Aziridines

Chiral aziridines are versatile intermediates in organic synthesis due to their ability to undergo regio- and stereoselective ring-opening reactions. scispace.com Several methods exist for the synthesis of chiral trifluoromethyl-substituted aziridines. One approach involves a one-step catalytic and diastereoselective radical aminotrifluoromethylation of alkenes. rsc.org This reaction employs a Cu(I)/L-proline complex as a catalyst and a chiral sulfinamide group as both a nucleophile and a chiral directing group. rsc.org

Another strategy for synthesizing trifluoromethylaziridines starts from optically pure (S)-3,3,3-trifluoropropene oxide. researchgate.net The ring-opening of this epoxide with an amine, followed by a ring-closure reaction, yields the corresponding chiral aziridine. researchgate.net Furthermore, photocatalytic methods have been developed for the synthesis of trifluoromethylated aziridines from chalcones. researchgate.net

Formation of Trifluoromethyl Azetidines

Substituted azetidines are significant heterocyclic scaffolds in medicinal chemistry. researchgate.net A convenient synthesis of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines has been developed starting from ethyl 4,4,4-trifluoroacetoacetate. nih.gov The process involves imination, hydride reduction, chlorination, and a base-induced ring closure. nih.gov

More recently, a novel method for accessing diversely substituted 2-(trifluoromethyl)azetidines has been reported. nih.govresearchgate.net This method utilizes the strain-release ring-opening reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net These starting materials can be reacted with various partners, such as benzyl (B1604629) chloroformate or trifluoroacetic anhydride, to produce a range of substituted azetidines. nih.govresearchgate.net Additionally, palladium-catalyzed hydrogenolysis of these bicyclic compounds provides an entry to cis-3-aryl-2-trifluoromethyl azetidines. researchgate.net

Derivatization to Trifluoromethyl Morpholine (B109124) Analogues

This compound serves as a valuable chiral starting material for the synthesis of more complex molecules, particularly trifluoromethyl-substituted morpholine analogues. Morpholine and its derivatives are prevalent structural motifs in many biologically active compounds and approved drugs. e3s-conferences.orgresearchgate.net The incorporation of a trifluoromethyl group into the morpholine scaffold can significantly enhance the pharmacological properties of a molecule by increasing its lipophilicity and metabolic stability, while the inherent chirality of the starting amine allows for the stereoselective synthesis of the target analogues. researchgate.net

The synthesis of trifluoromethylated morpholines often involves the reaction of a fluorinated building block with an appropriate partner to construct the heterocyclic ring. researchgate.net For example, a common strategy involves the reaction of a chiral amino alcohol with a suitable electrophile, leading to cyclization and the formation of the morpholine ring. organic-chemistry.org In the context of this compound, its primary amine functionality is key to its utility. This amine can participate in reactions such as aza-Michael additions or reductive aminations to form a key bond in the morpholine ring system. researchgate.netorganic-chemistry.org

One general synthetic approach could involve the conversion of this compound into the corresponding amino alcohol, (2R)-4,4,4-trifluoro-1-aminobutan-2-ol, which can then undergo cyclization reactions. Alternatively, the amine can react directly in a multi-step, one-pot synthesis. For instance, fluorinated α-bromoenones have been shown to react with secondary amino alcohols in a domino reaction to form trifluoromethylated morpholinols. researchgate.net This highlights the potential for this compound to be a precursor in similar elegant synthetic strategies for creating diverse trifluoromethyl morpholine analogues. researchgate.net The resulting trifluoromethylated morpholines are sought-after building blocks in drug discovery, as they can be incorporated into larger molecules to fine-tune their properties. e3s-conferences.orgresearchgate.net

Bioisosteric Considerations in Molecular Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern medicinal chemistry. tandfonline.comselvita.com The goal is to modulate the molecule's physicochemical properties to enhance its efficacy, selectivity, and pharmacokinetic profile. nih.govtandfonline.com Fluorine and fluorinated groups, particularly the trifluoromethyl (CF3) group, are frequently employed as bioisosteres due to their unique characteristics. tandfonline.comnih.gov

Trifluoromethyl Group as an Isostere for Isopropyl and Methyl Substituents

The trifluoromethyl (CF3) group is often considered a bioisosteric replacement for both isopropyl and methyl groups, although its relationship with each is nuanced. mdpi.comresearchgate.net While the van der Waals volume of a CF3 group (around 39.8 ų) is significantly smaller than that of an isopropyl group (around 56.2 ų), they are considered to be sterically similar in some contexts. mdpi.comnih.gov This steric resemblance has led to the successful substitution of isopropyl groups with CF3 groups in various drug candidates, aiming to improve properties without drastically altering the molecule's fit in a biological target's binding pocket. researchgate.netnih.gov

The replacement of a methyl group with a trifluoromethyl group is also a common strategy in drug design. researchgate.net In this case, the CF3 group is bulkier than the methyl group. mdpi.com This substitution can lead to enhanced binding affinity through increased lipophilicity and favorable interactions with the target protein. mdpi.com For example, the substitution of a methyl group with a trifluoromethyl group in an analog of the drug nilotinib (B1678881) resulted in a five-fold increase in activity. mdpi.com

The electronic properties of the CF3 group are vastly different from those of isopropyl and methyl groups. The strong electron-withdrawing nature of the three fluorine atoms significantly impacts the local electronic environment, which can alter the pKa of nearby functional groups and influence drug-receptor interactions. nih.gov

Table 1: Comparison of Physicochemical Properties of Methyl, Isopropyl, and Trifluoromethyl Groups

| Functional Group | van der Waals Volume (ų) | Hansch-Fujita π Constant (Lipophilicity) | Electronic Effect |

|---|---|---|---|

| Methyl (-CH₃) | ~20 | +0.56 | Weakly electron-donating |

| Isopropyl (-CH(CH₃)₂) | 56.2 mdpi.com | +1.53 beilstein-journals.org | Electron-donating |

| Trifluoromethyl (-CF₃) | 39.8 mdpi.com | +0.88 mdpi.com | Strongly electron-withdrawing |

Fluorine as a Bioisostere for Hydrogen and Hydroxyl Groups

The fluorine atom is frequently used as a bioisostere for both hydrogen and hydroxyl groups in medicinal chemistry. tandfonline.cominformahealthcare.com Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing for its substitution with minimal steric perturbation. tandfonline.commdpi.com This seemingly minor change can, however, lead to profound effects on a molecule's biological profile. tandfonline.com

Replacing a hydrogen atom with fluorine at a site of metabolic oxidation can block this pathway, thereby increasing the metabolic stability and bioavailability of a drug. tandfonline.comnih.gov The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450. tandfonline.commdpi.com

Fluorine can also serve as a mimic for a hydroxyl group. informahealthcare.com While fluorine cannot act as a hydrogen bond donor like a hydroxyl group, its high electronegativity allows it to participate in favorable electrostatic and dipole-dipole interactions within a protein binding site. tandfonline.com In some cases, the fluorine atom can act as a weak hydrogen bond acceptor. informahealthcare.com This substitution can be advantageous in reducing the potential for unwanted hydrogen bonding interactions or improving membrane permeability by replacing a polar hydroxyl group with a more lipophilic fluorine atom. tandfonline.com

Modulation of Molecular Properties (e.g., Lipophilicity, Electronic Features, Metabolic Stability) through Fluorination

The introduction of fluorine or trifluoromethyl groups into a molecule is a powerful strategy for fine-tuning its key physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile. selvita.comtandfonline.com

Lipophilicity: The effect of fluorination on lipophilicity, often measured as logP or logD, is complex and context-dependent. acs.org While it is a common perception that fluorination increases lipophilicity, this is not always the case. nih.govacs.org The introduction of a single fluorine atom can sometimes lead to a decrease in lipophilicity. acs.org However, the trifluoromethyl group is generally considered to be a lipophilic substituent, with a Hansch-Fujita π value of +0.88, indicating its contribution to increased lipophilicity. mdpi.com This enhanced lipophilicity can improve a drug's ability to cross cell membranes and access hydrophobic binding pockets. mdpi.com

Electronic Features: Fluorine is the most electronegative element, and its incorporation into a molecule significantly alters the electronic distribution. tandfonline.com The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. tandfonline.com This reduction in basicity can be beneficial for drug candidates, as it can lead to a higher proportion of the neutral species at physiological pH, thereby improving membrane permeability and oral bioavailability. tandfonline.com

Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability. tandfonline.comresearchgate.net The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it resistant to metabolic oxidation by cytochrome P450 enzymes. tandfonline.commdpi.com By strategically placing fluorine atoms at metabolically vulnerable positions, the metabolic lifetime of a drug can be significantly extended, leading to improved pharmacokinetic properties. tandfonline.comnih.gov

Table 2: Impact of Fluorination on Key Molecular Properties

| Property | General Effect of Fluorination | Rationale |

|---|---|---|

| Lipophilicity (logP) | Can increase or decrease; CF₃ group generally increases it. mdpi.comacs.org | Depends on the degree and position of fluorination; CF₃ is a lipophilic moiety. mdpi.com |

| Acidity/Basicity (pKa) | Decreases the pKa of nearby basic groups (e.g., amines). tandfonline.com | Fluorine's strong inductive electron-withdrawing effect reduces electron density on the basic center. tandfonline.com |

| Metabolic Stability | Generally increases. tandfonline.comresearchgate.net | The high strength of the C-F bond blocks metabolic oxidation at that position. tandfonline.commdpi.com |

| Binding Affinity | Can be enhanced. tandfonline.comresearchgate.net | Altered electronics and lipophilicity can lead to more favorable interactions with the target protein. tandfonline.commdpi.com |

Advanced Characterization Techniques in Research on 2r 4,4,4 Trifluorobutan 2 Amine

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of (2R)-4,4,4-Trifluorobutan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of this compound reveals the number of distinct proton environments and their neighboring atoms. The trifluoromethyl group strongly influences the chemical shifts of nearby protons, typically causing them to shift downfield due to its electron-withdrawing nature.

The expected ¹H NMR spectrum would display signals corresponding to the amine (-NH₂), the methyl (-CH₃), the methine (-CH), and the methylene (B1212753) (-CH₂) protons. The amine protons often appear as a broad singlet, though their chemical shift and appearance can be influenced by solvent and concentration. The methyl group protons would likely appear as a doublet, being split by the adjacent methine proton. The methine proton, being attached to the chiral center and adjacent to the amine and methylene groups, would likely present as a complex multiplet. The methylene protons, situated between the chiral center and the trifluoromethyl group, are diastereotopic and would be expected to show complex splitting patterns due to coupling with both the methine proton and the fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -NH₂ | 1.5 - 3.0 | broad singlet | - |

| -CH₃ | ~1.2 | doublet | J(H,H) ≈ 6-7 |

| -CH | 3.0 - 3.5 | multiplet | - |

| -CH₂- | 2.2 - 2.6 | multiplet | - |

Note: Predicted values are based on typical ranges for similar functional groups and the influence of the trifluoromethyl substituent. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atom bonded to the trifluoromethyl group will exhibit a characteristic quartet in a proton-coupled spectrum due to coupling with the three fluorine atoms. The chemical shifts are influenced by the electronegativity of attached atoms, with carbons bonded to the nitrogen and the trifluoromethyl group appearing further downfield. libretexts.orgwisc.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Coupled) |

| -CH₃ | ~20 | quartet |

| -CH(NH₂) | ~50 | doublet |

| -CH₂- | ~40 | triplet |

| -CF₃ | ~125 | quartet |

Note: Predicted values are based on typical ranges for similar aliphatic amines and fluorinated compounds. libretexts.orgwisc.educhemicalbook.com The carbon of the CF₃ group will show a large one-bond C-F coupling constant.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and would be expected to give a single signal. The chemical shift of this signal is characteristic of a trifluoromethyl group adjacent to a methylene group, typically appearing in the range of -60 to -70 ppm relative to a CFCl₃ standard. wikipedia.org The signal would be split into a triplet due to coupling with the adjacent methylene protons (³J(H,F)). This technique is particularly useful for confirming the presence and electronic environment of the fluorine atoms. wikipedia.orghuji.ac.il

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CF₃ | -60 to -70 | triplet | ³J(H,F) ≈ 10-15 |

Note: The chemical shift is relative to an external standard (CFCl₃ at δ = 0 ppm). cnr.it

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. As a primary amine, this compound is expected to show characteristic N-H stretching vibrations. orgchemboulder.comwpmucdn.com Typically, primary amines exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds. orgchemboulder.commasterorganicchemistry.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ region. orgchemboulder.com Strong absorptions due to C-F stretching vibrations are expected in the region of 1000-1350 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-F Stretch | 1000 - 1350 | Strong |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

Note: These are general ranges and the exact positions and intensities can be influenced by the molecular environment and sample state. vscht.cz

Mass Spectrometry (MS) for Molecular Weight and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio corresponding to its molecular weight. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

A key fragmentation pathway for aliphatic amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of a stable iminium ion. For this compound, alpha-cleavage could result in the loss of a methyl radical or a trifluoroethyl radical. Another common fragmentation is the loss of the trifluoromethyl group.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₄H₈F₃N]⁺ | 127 |

| [M-CH₃]⁺ | [C₃H₅F₃N]⁺ | 112 |

| [M-CF₃]⁺ | [C₃H₈N]⁺ | 58 |

| [CH₃CH=NH₂]⁺ | 44 |

Note: The m/z values are for the most abundant isotopes. High-resolution mass spectrometry would provide more precise mass measurements to confirm the elemental composition of the fragments. docbrown.info

Chiral Purity and Absolute Configuration Determination

The confirmation of a single enantiomer, such as this compound, and the exclusion of its mirror image, (2S)-4,4,4-Trifluorobutan-2-amine, is a fundamental requirement for its application in stereospecific synthesis and as a chiral building block. The enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is determined using specialized chromatographic techniques, while the absolute three-dimensional arrangement of its atoms is definitively established by X-ray crystallography.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is an indispensable tool for separating enantiomers, allowing for the quantification of the enantiomeric excess of a sample. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose, with the choice often depending on the volatility and thermal stability of the analyte or its derivatives.

For a primary amine like this compound, direct analysis or analysis after derivatization with a suitable chiral or achiral reagent can be performed. Derivatization is often employed to improve the chromatographic properties and the detectability of the compound.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful and widely used method for the enantioselective analysis of chiral amines. The separation is achieved by passing the sample through a column packed with a chiral stationary phase. For amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. For instance, a column like a Chiralpak® IA, which is based on amylose tris(3,5-dimethylphenylcarbamate), is often used for the separation of similar fluorinated amines.

The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is optimized to achieve baseline separation of the two enantiomers. The separated enantiomers are then detected by a UV detector as they elute from the column at different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Gas Chromatography (GC):

Chiral gas chromatography is another robust technique for determining the enantiomeric purity of volatile compounds like this compound. In this method, the amine is often derivatized to form a more volatile and thermally stable diastereomer by reacting it with a chiral derivatizing agent. Alternatively, a chiral capillary column coated with a chiral stationary phase can be used for the direct separation of the enantiomers.

Common chiral stationary phases for GC include cyclodextrin (B1172386) derivatives. The carrier gas, typically helium or hydrogen, carries the sample through the column, where the enantiomers are separated based on their differing interactions with the CSP. A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection. Similar to HPLC, the enantiomeric excess is determined by comparing the peak areas of the separated enantiomers.

X-ray Crystallography for Absolute Stereochemistry Assignment

While chiral chromatography can quantify the ratio of enantiomers, it does not, in isolation, reveal the absolute configuration (the actual R or S designation) of the chiral center. X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a crystalline compound.

This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. To determine the absolute configuration, it is often necessary to have a heavy atom present in the crystal structure or to use anomalous dispersion effects. For an amine like this compound, this can be achieved by forming a salt with a chiral acid containing a heavier atom, such as (R)-mandelic acid or a brominated derivative.

The crystallographic analysis provides detailed information on bond lengths, bond angles, and the torsional angles within the molecule, confirming the (R) or (S) configuration of the chiral carbon atom based on the Cahn-Ingold-Prelog priority rules. The data obtained from X-ray crystallography is considered definitive proof of the absolute stereochemistry.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Asymmetric Synthetic Routes

The efficient and environmentally benign synthesis of enantiopure compounds is a cornerstone of modern chemistry. nih.gov While methods exist for producing chiral trifluoromethylated amines, future research will focus on developing more sustainable and scalable asymmetric routes.

Key areas of development include organocatalysis and biocatalysis. An emerging strategy is the catalytic enantioselective isomerization of trifluoromethyl imines using chiral organic catalysts, such as cinchona alkaloids. nih.govacs.orgnih.govbrandeis.edu This approach avoids the use of heavy metals and provides highly enantioselective access to a wide range of both aromatic and aliphatic chiral trifluoromethylated amines. acs.org The discovery of more active organocatalysts could lower reaction temperatures and improve yields, making the process more energy-efficient. acs.org

Biocatalysis offers an exceptionally sustainable pathway, utilizing enzymes to perform highly selective transformations under mild conditions. nih.gov Engineered enzymes, such as variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus, have been developed for the asymmetric N-H carbene insertion to produce chiral α-trifluoromethyl amino esters with high yields and excellent enantioselectivity. acs.org Similarly, amine dehydrogenases (AmDHs) are being explored for the asymmetric reductive amination of ketones, providing a direct route to chiral amines. researchgate.netresearchgate.net The application of native AmDHs for the synthesis of short aliphatic and hydroxy amines has shown remarkable potential, achieving high conversion rates and enantioselectivities in a single step. frontiersin.org Future work will likely involve engineering AmDHs or transaminases specifically for the synthesis of (2R)-4,4,4-Trifluorobutan-2-amine from 4,4,4-trifluorobutan-2-one.

Another promising route is the stereospecific isomerization of α-chiral allylic amines, which can be combined with a diastereoselective reduction to create γ-trifluoromethylated aliphatic amines with two stereogenic centers. acs.orgnih.gov This method has been demonstrated on a gram scale and represents a direct pathway to complex chiral trifluoromethylated scaffolds. acs.orgnih.gov

Table 1: Biocatalytic Synthesis of Chiral α-Trifluoromethyl Amines via N-H Insertion. acs.org

| Amine Substrate | Diazo Reagent | Enzyme Variant | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Aniline | Benzyl (B1604629) 2-diazotrifluoropropanoate | Ht-Cc552(G50T,M59G,P60E,Q62R) | >99 | 95:5 |

| 4-Methoxyaniline | Benzyl 2-diazotrifluoropropanoate | Ht-Cc552(G50T,M59G,P60E,Q62R) | >99 | 94:6 |

| 4-Fluoroaniline | Cyclohexyl 2-diazotrifluoropropanoate | Ht-Cc552(G50T,M59G,P60E,Q62R) | >99 | 97:3 |

| Aniline | Ethyl 2-diazotrifluoropropanoate | BnDTP | 94 | 5:95 |

| 4-Methoxyaniline | Ethyl 2-diazotrifluoropropanoate | BnDTP | 95 | 5:95 |

Exploration of Emerging Applications in Advanced Materials and Catalysis

The unique properties imparted by the trifluoromethyl group—such as increased lipophilicity, metabolic stability, and altered basicity—make this compound an attractive candidate for applications beyond pharmaceuticals. nih.gov

In catalysis, chiral amines are fundamental components of many organocatalysts. Bifunctional amine-thioureas, for instance, have emerged as powerful catalysts in asymmetric synthesis. rsc.org this compound could serve as a novel chiral backbone for such catalysts. The electron-withdrawing trifluoromethyl group could modulate the catalyst's acidity and steric profile, potentially leading to new reactivity and selectivity. Furthermore, trifluoromethylated amines have found use as reagents for determining enantiomeric excess, an essential task in the development of asymmetric reactions. nih.gov

In the field of advanced materials, the incorporation of fluorinated moieties can dramatically alter the properties of polymers and surfaces. Future research could explore the use of this compound as a monomer or modifying agent for creating materials with enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity. Its chirality could also be exploited to create chiral polymers for separation science or as scaffolds in the development of novel sensors and biomaterials. biorxiv.org

Integration of Cutting-Edge Spectroscopic and Computational Methods for Deeper Insights

A thorough understanding of the structure, conformation, and reactivity of this compound and its derivatives is crucial for their effective application. The integration of advanced analytical and computational techniques is essential for gaining these insights.

Spectroscopic Methods: While standard techniques like ¹H and ¹³C NMR are routine, ¹⁹F NMR is particularly powerful for characterizing trifluoromethylated compounds and can be used to determine diastereomeric ratios in synthetic mixtures. acs.org Advanced solid-state NMR and X-ray crystallography are invaluable for unambiguously determining the absolute configuration and solid-state packing of chiral derivatives, as has been demonstrated for related molecules. acs.org Chiral separation techniques, especially Supercritical Fluid Chromatography (SFC), are critical for accurately determining enantiomeric purity and are often used to monitor the success of asymmetric syntheses. acs.org

Computational Methods: Computational chemistry provides a powerful lens for understanding and predicting chemical behavior. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, rationalize the stereochemical outcomes of asymmetric syntheses, and predict spectroscopic properties. acs.org Molecular modeling and molecular dynamics simulations are instrumental in the rational design of derivatives. nih.govmdpi.com These methods can predict how a molecule will bind to a biological target, such as an enzyme or receptor, and can help to understand the structural basis for antagonist or agonist activity, thereby guiding synthetic efforts. nih.gov For instance, computational analyses have provided key insights into the enantioselectivity of biocatalytic reactions, revealing the subtle interplay between the protein scaffold and the substrate. acs.org

Rational Design of Derivatives with Tuned Biological and Chemical Profiles

The true potential of this compound lies in its use as a scaffold for the rational design of new molecules with tailored functions. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to improve the properties of drug candidates. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are a cornerstone of this process. By systematically modifying the structure of a lead compound and evaluating its biological activity, researchers can identify key structural features responsible for its function. nih.govmdpi.com For example, research on other trifluoromethyl-containing scaffolds has shown that strategic modifications can lead to potent antiproliferative agents. researchgate.netnih.gov A study on dihydropyridone-based antiandrogens successfully identified a highly potent compound through SAR, with computational docking studies providing a model to explain the observed activity and guide future design. nih.gov

Future research will involve using this compound as a starting point for creating libraries of derivatives. These derivatives could be synthesized by modifying the amine group (e.g., through acylation or alkylation) or by incorporating the entire aminobutane backbone into larger, more complex structures like heterocycles. nih.govnih.gov The goal is to tune properties such as stability, lipophilicity, and binding affinity for specific biological targets. nih.govacs.org The trifluoromethyl group can also serve as a bioisostere for other groups, like isopropyl or tert-butyl, offering another avenue for fine-tuning a molecule's profile. nih.gov This rational, iterative process of design, synthesis, and evaluation will be key to unlocking new therapeutic and chemical applications.

Table 2: Structure-Activity Relationship (SAR) Insights for Dihydropyridone Androgen Receptor Modulators. nih.gov

| Structural Modification | Effect on Activity | Example Compound Moiety |

|---|---|---|

| Substitution on Cinnamyl Group | Electron-withdrawing groups (e.g., F, Cl) at para position increase activity. | 4-Fluorocinnamyl |

| Ester Group Modification | Aromatic esters are preferred over aliphatic ones. | 4-Fluoro-2-(trifluoromethyl)benzoyl |

| Dihydropyridone Core | Central scaffold essential for binding. | 3-Hydroxy-2,3-dihydropyridone |

| Amide Linker | Forms a key hydrogen bond with N705 in the receptor. | Amide Oxygen |

Q & A

Q. Why might reported melting points or spectral data for this compound derivatives vary across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.